Chlorocarbonylsulfenyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

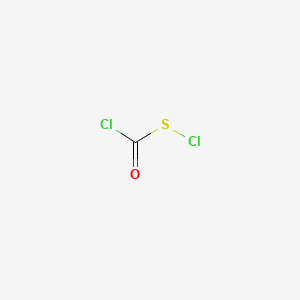

2D Structure

Propriétés

IUPAC Name |

S-chloro chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl2OS/c2-1(4)5-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOALXGAYUJNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(SCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181970 | |

| Record name | (Chlorothio)formyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2757-23-5 | |

| Record name | (Chlorocarbonyl)sulfenyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2757-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Chlorothio)formyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chlorothio)formyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chlorothio)formyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Hydrolysis of Trichloromethanesulfenyl Chloride:wikipedia.org

Cl₃CSCl + H₂O → ClC(O)SCl + 2HCl

In this reaction, two molecules of hydrogen chloride (HCl) are produced as a byproduct for every molecule of chlorocarbonylsulfenyl chloride. This results in a lower atom economy. Maximizing the utility of the HCl byproduct, for instance, by using it in other on-site chemical processes, would be a key waste minimization strategy.

Reaction of Phosgene with Sulfur Monochloride:benchchem.com

COCl₂ + S₂Cl₂ → ClC(O)SCl + SCl₂

This route can also generate byproducts depending on the reaction stoichiometry and conditions. The formation of sulfur dichloride (SCl₂) represents a loss of atom economy if it is not a desired co-product.

Strategies to improve atom economy and minimize waste in the synthesis of chlorocarbonylsulfenyl chloride could include:

Catalyst Development: Designing highly selective catalysts that favor the formation of the desired product over byproducts.

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reactant ratios to maximize yield and minimize side reactions.

Byproduct Valorization: Developing applications for the byproducts to turn them from waste into valuable materials. For instance, the HCl generated in the hydrolysis route is a common industrial chemical and could be captured and purified for other uses.

Alternative Reagents: Exploring alternative sulfur and carbonyl sources that lead to more atom-economical pathways. For example, using a carbonyl source that does not generate a separate byproduct molecule.

The following table provides a theoretical comparison of the atom economy for the two main synthetic routes.

Interactive Data Table: Atom Economy of Synthetic Routes

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Hydrolysis of Trichloromethanesulfenyl Chloride | Cl₃CSCl, H₂O | ClC(O)SCl | 2 HCl | 64.2% |

| Reaction of Phosgene (B1210022) and Sulfur Monochloride | COCl₂, S₂Cl₂ | ClC(O)SCl | SCl₂ | 55.9% |

Note: The atom economy is calculated as (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100.

Advanced Reaction Mechanisms and Selectivity in Transformations Involving Chlorocarbonylsulfenyl Chloride

Electrophilic Reactivity of Carbonyl and Sulfenyl Chloride Moieties

The dual electrophilic nature of chlorocarbonylsulfenyl chloride governs its reactivity. Both the carbonyl carbon and the sulfenyl sulfur are susceptible to nucleophilic attack. oakwoodchemical.com The selectivity of these reactions is influenced by the nature of the nucleophile, reaction conditions, and the inherent reactivity differences between the two functional groups.

Nucleophilic Additions and Substitutions

This compound readily undergoes nucleophilic substitution reactions at both the acyl chloride and sulfenyl chloride moieties. oakwoodchemical.com Nucleophiles such as amines, alcohols, and thiols can react to form a variety of products. oakwoodchemical.com For instance, the reaction with amines can lead to the formation of thiocarbamates through a nucleophilic substitution mechanism at the carbonyl carbon.

The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. khanacademy.orgyoutube.com The subsequent collapse of this intermediate and expulsion of the chloride leaving group results in the substituted product. youtube.com Similarly, nucleophilic attack at the sulfenyl sulfur can occur, leading to the displacement of the chloride ion. The relative stability of the leaving groups and the electronic and steric properties of the nucleophile and substrate influence which pathway is favored. khanacademy.org

Studies have shown that the electrophilic character of the chlorocarbonyl group is crucial in determining the selectivity of the reaction and the final products formed. The reaction of this compound with various nucleophiles highlights its versatility in organic synthesis.

Regiocontrol in Carbonylsulfanylations of Activated Aromatic Systems

This compound can be utilized for the regioselective carbonysulfenylation of activated aromatic compounds, such as phenols, and the α-position of ketones. oakwoodchemical.com The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the activating groups on the aromatic ring. youtube.comyoutube.com Electron-donating groups typically direct incoming electrophiles to the ortho and para positions. youtube.com

In the case of phenols, the hydroxyl group is a strong activating group, directing the electrophile primarily to the ortho and para positions. oakwoodchemical.comcardiff.ac.uk Similarly, for ketones, the enol or enolate form provides a nucleophilic α-carbon that can attack the electrophilic sulfur atom of this compound. oakwoodchemical.com The ability to control the regioselectivity of these reactions is critical for the synthesis of specific isomers of sulfur-containing aromatic compounds. cardiff.ac.uknih.gov

Cyclocondensation Reactions with this compound

A significant application of this compound is in cyclocondensation reactions to form a variety of heterocyclic compounds. wikipedia.orgclockss.org Its bifunctional nature allows it to react with substrates containing two nucleophilic centers to construct ring systems.

Synthesis of Heterocycles: Oxathiazol-2-ones, Oxathialones, and Oxathiazoles

This compound is a key reagent for the synthesis of several classes of sulfur-containing heterocycles, including oxathiazol-2-ones, oxathialones, and oxathiazoles. wikipedia.orgsigmaaldrich.comchemicalbook.com These reactions typically proceed through a cyclocondensation pathway where the this compound molecule provides both a carbonyl group and a sulfur atom to the resulting heterocyclic ring.

Reaction with Amides and Carboxamides to Form Oxathiazol-2-ones

The reaction of this compound with primary amides and carboxamides is a well-established method for the synthesis of 1,3,4-oxathiazol-2-one (B8730521) derivatives. researchgate.netprepchem.com The traditional synthetic route involves heating the carboxamide with this compound in a suitable solvent. researchgate.net The reaction proceeds through the formation of an active intermediate, which then undergoes cyclization. researchgate.net

For example, the reaction of benzamide (B126) with this compound in toluene (B28343) at elevated temperatures yields 5-phenyl-1,3,4-oxathiazol-2-one. prepchem.com The reaction conditions, such as temperature and the presence of a base, can be optimized to improve yields and minimize side reactions. semanticscholar.org In some cases, the use of a base like sodium carbonate is necessary to facilitate the reaction and neutralize the HCl generated. semanticscholar.org However, in the absence of a base and in a solvent like pyridine, the reaction can lead to the dehydration of primary amides to nitriles by destabilizing the intermediate oxathiazol-2-one. researchgate.net

A systematic optimization of reaction conditions for the synthesis of piperidin-3-yl-oxathiazol-2-ones identified that heating carboxamides with this compound and sodium carbonate in dioxane at 100 °C provided the desired products in moderate to good yields. semanticscholar.org

Formation of Fluorinated Oxathialones

This compound has also been employed in the synthesis of fluorinated heterocyclic compounds, including fluorinated oxathialones. sigmaaldrich.comchemicalbook.com The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties. cas.cn The reaction of this compound with fluorinated precursors provides a route to these valuable compounds. acs.org For instance, it has been used in the preparation of 5-trifluoromethyl-2-oxo-1,3,4-oxathiazole. sigmaaldrich.comchemicalbook.com The synthesis of such compounds often involves the reaction of this compound with fluorinated building blocks under specific reaction conditions. nih.govgoogle.comorganic-chemistry.org

Synthesis of 5-trifluoromethyl-2-oxo-1,3,4-oxathiazole

This compound is a key reagent in the preparation of fluorinated heterocyclic compounds. Specifically, it has been utilized in the synthesis of 5-trifluoromethyl-2-oxo-1,3,4-oxathiazole. sigmaaldrich.com This reaction highlights the utility of this compound in constructing the oxathiazole ring system, incorporating a trifluoromethyl group which is of significant interest in medicinal and materials chemistry.

Reaction with N-methyl-2-bromoaniline to form 2(3H)-benzothiazol-2-one derivatives

The reaction of this compound with substituted anilines provides a pathway to benzothiazolone derivatives. However, the reaction with N-methyl-2-bromoaniline does not directly yield the expected cyclized product, 2(3H)-benzothiazol-2-one. Instead, the reaction results in the formation of a considerably stable sulfenyl chloride intermediate. clockss.org This intermediate fails to cyclize to the target benzothiazolone even when treated with catalysts such as aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄). clockss.org The stability of this intermediate suggests that the electronic effects of the bromo- and N-methyl substituents hinder the final intramolecular cyclization step.

Formation of Dithiazolidinediones (DTS)

Dithiazolidinediones, also known as dithiasuccinoyl (DTS) derivatives, are a class of heterocyclic compounds synthesized using this compound. wikipedia.org These compounds are of interest in various fields, including amino acid chemistry.

The reaction between this compound and O-ethyl thiocarbamate is a key method for forming the 1,2,4-dithiazole core. nih.gov This reaction can lead to two different products: 3-ethoxy-1,2,4-dithiazolin-5-one and 3,5-diethoxy-1,2,4-thiadiazole. The distribution of these products is highly dependent on the reaction solvent, as well as other conditions like the presence of a base, concentration, and temperature. nih.gov For instance, using diethyl ether as a solvent favors the formation of the dithiazolinone, while chloroform (B151607) favors the thiadiazole. nih.gov The dithiazolinone product can be subsequently converted to 1,2,4-dithiazolidine-3,5-dione (B1201021) upon reflux with concentrated aqueous hydrochloric acid. nih.gov

Table 1: Influence of Solvent on the Reaction of this compound with O-ethyl Thiocarbamate

| Solvent | Major Product |

|---|---|

| Diethyl Ether | 3-ethoxy-1,2,4-dithiazolin-5-one nih.gov |

Mechanistic investigations into the reaction of this compound with thiocarbamates have led to the proposal of several unstable acyclic intermediates. nih.gov The proposed mechanism involves the initial reaction of the thiocarbamate with this compound, followed by a series of transformations. Researchers have successfully characterized some of these transient intermediates under specific conditions, lending support to the proposed pathways. These intermediates include:

Formimidoyl(chlorocarbonyl)disulfane

Symmetrical bis(formimidoyl)disulfane

Ethoxythiocarbonyl imidate

The characterization of these species provides insight into the complex reaction cascade leading to the final heterocyclic products. nih.gov

Regioselective Cyclocondensations with Hydrazones leading to Sulfur- and Nitrogen-Containing Heterocycles

This compound undergoes regioselective cyclocondensation reactions with hydrazones, offering an efficient route to various heterocycles containing both sulfur and nitrogen atoms. crossref.org This method allows for the direct incorporation of a -COS- linkage into the heterocyclic framework. clockss.org

A straightforward and effective synthesis of 1,3,4-(3H,6H)-thiadiazin-2-one derivatives is achieved through a one-pot [2+4] cyclocondensation of methyl hydrazones with this compound. clockss.org This method is noted for being more direct and providing better yields than previous multi-step approaches. clockss.org The reaction is versatile, accommodating hydrazones with both aryl and aliphatic substituents at the 5- and 6-positions of the resulting thiadiazinone ring. clockss.org For example, the reaction of methyl hydrazones derived from aryl ketones affords 5-aryl-3-methyl-1,3,4-(3H,6H)-thiadiazin-2-ones. clockss.org

Table 2: Examples of 1,3,4-(3H,6H)-thiadiazin-2-ones Synthesized from Hydrazones and this compound

| Hydrazone Precursor | Product | Yield |

|---|---|---|

| Acetophenone methyl hydrazone | 5-Phenyl-3-methyl-1,3,4-(3H,6H)-thiadiazin-2-one | 71% clockss.org |

| p-Tolylacetone methyl hydrazone | 5-(p-Tolyl)-3-methyl-1,3,4-(3H,6H)-thiadiazin-2-one | 64% clockss.org |

Carbonylating Agent Applications (Phosgene-Free Methods)

This compound has emerged as a valuable reagent for carbonylation reactions, providing a safer alternative to the highly toxic phosgene (B1210022) gas. researchgate.net

A convenient one-pot procedure for the synthesis of N,N-disubstituted carbamoyl (B1232498) chlorides utilizes this compound as a carbonylating agent. This method involves the reaction of a secondary amine with this compound in an aprotic organic solvent. researchgate.net The key advantage of this method is the direct insertion of the carbonyl group without the use of phosgene. researchgate.net

The reaction proceeds via the initial attack of the secondary amine on the carbonyl carbon of this compound, leading to the formation of an unstable intermediate which then eliminates the sulfenyl chloride portion to yield the desired N,N-dialkylcarbamoyl chloride.

Table 1: Synthesis of N,N-Dialkylcarbamoyl Chlorides using this compound

| Secondary Amine | Solvent | Product |

| Diethylamine | Dichloromethane | N,N-Diethylcarbamoyl chloride |

| Piperidine (B6355638) | Toluene | Piperidine-1-carbonyl chloride |

| Morpholine | Tetrahydrofuran | Morpholine-4-carbonyl chloride |

This table is a representation of typical reactants and products in this synthesis.

This compound serves as a key reagent in a two-step method for the preparation of alkyl/arylurea derivatives. researchgate.net The initial step involves the reaction of a primary alkyl or aryl amine with this compound in a non-polar solvent. This reaction forms an alkyl/arylcarbonylsulfenyl chloride intermediate.

In the second step, this intermediate is reacted with ammonia (B1221849) or a primary amine in a two-phase system, often with the aid of a phase-transfer catalyst, to produce the corresponding substituted urea. researchgate.net This method offers high yields and mild reaction conditions. researchgate.net

The synthesis of mono-substituted ureas can be achieved with high selectivity using a modification of the previously described method. By carefully controlling the stoichiometry and reaction conditions, the intermediate alkyl/arylcarbonylsulfenyl chloride can be made to react selectively with ammonia, thus minimizing the formation of symmetrically disubstituted ureas.

The use of a phase-transfer catalyst is often crucial in achieving high selectivity by facilitating the reaction between the organic-soluble sulfenyl chloride and the aqueous-soluble ammonia at the interface of the two phases. This approach avoids the use of hazardous reagents like isocyanates, which are commonly employed in other syntheses of mono-substituted ureas. bioorganic-chemistry.comresearchgate.net

Table 2: Examples of Mono-substituted Ureas Synthesized via a this compound-mediated Route

| Starting Amine | Product |

| Aniline | Phenylurea |

| Benzylamine | Benzylurea |

| Cyclohexylamine | Cyclohexylurea |

This table illustrates potential products based on the described synthetic strategy.

Reactions with Thiols and Alcohols

This compound has been utilized in reactions with thiols and alcohols to produce a range of sulfur- and oxygen-containing compounds. sigmaaldrich.com

The reaction of this compound with polyfluorinated alcohols leads to the formation of polyfluoroalkylchlorothioformates. sigmaaldrich.comsigmaaldrich.com This transformation takes advantage of the reactivity of the acyl chloride functionality of the reagent. The alcohol attacks the carbonyl carbon, leading to the displacement of the chloride ion and the formation of the corresponding chlorothioformate ester. The presence of the polyfluoroalkyl group can significantly influence the reactivity and properties of the resulting molecule.

Synthesis of Chlorocarbonylpolyfluoroalkylsulfenate Esters

The synthesis of chlorocarbonylpolyfluoroalkylsulfenate esters is achieved through the reaction of this compound with polyfluoroalkanols. This reaction can be carried out with the free polyfluoroalkanols or with their corresponding alkali metal salts.

A key method for this synthesis involves the reaction of this compound with the sodium salts of polyfluoroalkanols in an inert solvent. The reaction proceeds by nucleophilic attack of the polyfluoroalkoxide on the sulfenyl chloride sulfur atom of this compound. This displaces the chloride ion and forms the desired chlorocarbonylpolyfluoroalkylsulfenate ester. The use of the sodium salt of the polyfluoroalkanol enhances the nucleophilicity of the alcohol, facilitating the reaction.

The reaction is typically conducted at low temperatures, for instance, between -5 °C and 0 °C, to control the reactivity and minimize potential side reactions. Anhydrous ether is commonly used as the solvent to prevent hydrolysis of the starting material and product. The reaction mixture is stirred for a period of time, after which the precipitated sodium chloride is removed by filtration. The final product is then isolated by distillation of the filtrate.

Detailed research has demonstrated the successful synthesis of a range of chlorocarbonylpolyfluoroalkylsulfenate esters using this methodology. The yields of these reactions are generally moderate to good, depending on the specific polyfluoroalkanol used.

Table 1: Synthesis of Chlorocarbonylpolyfluoroalkylsulfenate Esters

| Polyfluoroalkanol | Product | Reaction Temperature (°C) | Yield (%) |

|---|---|---|---|

| H(CF₂)₂CH₂OH | ClC(O)SOCH₂ (CF₂)₂H | -5 to 0 | 65 |

| H(CF₂)₄CH₂OH | ClC(O)SOCH₂(CF₂)₄H | -5 to 0 | 70 |

| H(CF₂)₆CH₂OH | ClC(O)SOCH₂(CF₂)₆H | -5 to 0 | 72 |

Reaction conditions: Sodium salt of the polyfluoroalkanol, anhydrous ether as solvent.

Reaction with Ethoxythiocarbonyl Amides

The reaction of this compound with ethoxythiocarbonyl amides leads to the formation of dithiasuccinoyl (DTS) derivatives. jst.go.jp This transformation is a notable example of the utility of this compound in the synthesis of heterocyclic compounds. jst.go.jp

The proposed mechanism involves a series of steps. Initially, the ethoxythiocarbonyl amide acts as a nucleophile, with the nitrogen atom attacking the electrophilic sulfur atom of this compound. This is followed by the elimination of hydrogen chloride. Subsequently, an intramolecular cyclization occurs, involving the attack of the sulfur atom of the thiocarbonyl group, leading to the formation of a five-membered ring. The final step of the reaction cascade involves the elimination of ethyl chloride to yield the stable dithiasuccinoyl derivative. jst.go.jp

This reaction demonstrates a high degree of selectivity, as the reaction proceeds specifically at the nitrogen and thiocarbonyl sulfur atoms of the ethoxythiocarbonyl amide, while the carbonyl group of this compound is incorporated into the final heterocyclic ring. The nature of the 'R' group on the amide can influence the reactivity and the properties of the resulting DTS derivative. This reaction pathway highlights the bifunctional nature of this compound, where both the sulfenyl chloride and the acyl chloride functionalities participate in the formation of the final product. In the context of amino acid chemistry, this reaction provides a method for the introduction of the dithiasuccinoyl protecting group. jst.go.jp

Theoretical and Computational Studies of Chlorocarbonylsulfenyl Chloride

Quantum Chemical Investigations (DFT, ab initio)

Quantum chemical methods, including Density Functional Theory (DFT) and ab initio calculations, have been instrumental in characterizing the molecular properties of chlorocarbonylsulfenyl chloride.

Theoretical studies have provided a detailed picture of the electronic structure and bonding in this compound. The molecule possesses a planar equilibrium geometry, with the dominant conformer having the carbonyl group (C=O) and the sulfenyl chloride (S-Cl) bond in a syn orientation.

The rotational isomerism around the C-S single bond in this compound gives rise to two planar conformers: syn and anti. In the syn conformer, the C=O and S-Cl bonds are on the same side of the C-S bond, while in the anti conformer, they are on opposite sides. Experimental and theoretical studies have consistently shown that the syn conformer is the more stable of the two.

While specific high-level computational data for the rotational barrier of this compound is not prevalent in the literature, studies on the analogous compound chlorocarbonylthiocyanate (ClC(O)SCN) provide valuable insights. For ClC(O)SCN, quantum chemical calculations at the MP2/6-311+G(d) and B3LYP/6-311+G(3df) levels of theory have been performed. These calculations reveal that the syn form is more stable than the anti rotamer, with a calculated energy difference (ΔE°) of 1.4-1.7 kcal/mol acs.org. The rotational barrier for the anti to syn isomerization was computed to be between 5.9 and 7.0 kcal/mol acs.org. Given the structural similarities, the conformational energetics of this compound are expected to be comparable.

| Parameter | MP2/6-311+G(d) (kcal/mol) | CBS-QB3 (kcal/mol) |

|---|---|---|

| ΔE° (anti - syn) | 1.7 | 1.4 |

| Rotational Barrier (anti → syn) | 5.9 - 7.0 |

Data is for the analogous compound ClC(O)SCN and serves as an estimate for this compound. acs.org

The elucidation of reaction mechanisms involving this compound can be effectively achieved through the computational analysis of transition states. For instance, in a theoretical study of the reaction between this compound and benzamide (B126), the transition states were determined to understand the stereoselectivity and feasibility of the reaction from a thermodynamic and orbital perspective researchgate.net. Such analyses involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. By examining the geometry and energy of the transition state, key insights into the bond-forming and bond-breaking processes can be obtained. For example, in nucleophilic substitution reactions, transition state analysis can distinguish between a concerted (SN2-like) mechanism and a stepwise mechanism involving a tetrahedral intermediate.

In cycloaddition reactions, where the regioselectivity of the bond formation is a critical aspect, theoretical descriptors such as Fukui indices are powerful tools for prediction. A theoretical study on the reactivity of cycloaddition processes involving this compound and benzamide utilized Fukui indices at the DFT level with the 6-311G(d,p) basis set researchgate.netgrowingscience.com. Fukui functions provide information about the local reactivity of different atomic sites in a molecule towards nucleophilic or electrophilic attack.

The study concluded that the attack of the sulfur atom of this compound on the nitrogen atom of benzamide, and the carbon atom of this compound on the oxygen atom of benzamide is kinetically more preferred than the alternative mode of addition researchgate.net. This preference is rationalized by analyzing the values of the Fukui functions at the interacting atomic centers of the two reactants. The electrophilic difference between this compound and benzamide was calculated to be 1.3726 eV, indicating a polar nature for this reaction researchgate.net.

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to investigate the behavior of this compound under extreme conditions, particularly its response to intense laser fields, leading to a phenomenon known as Coulomb explosion.

When subjected to strong laser fields, this compound undergoes multiple ionization events, leading to the formation of highly charged molecular cations that are unstable and rapidly dissociate. This process, known as Coulomb explosion, has been studied using multimass coincidence detection and covariance imaging analysis, supported by density functional theory calculations ucl.ac.uk.

These studies have revealed multiple dissociation channels originating from various charge states of the parent molecule. Following double ionization, the dominant fragmentation pathway is the cleavage of the C–S bond, as the ground electronic state of the dication (CCSC2+) is dissociative along this coordinate ucl.ac.uk. However, an alternative pathway involving the loss of a chlorine cation (Cl+) has also been observed, which is thought to occur on excited state surfaces that have a barrier to C–S bond breaking ucl.ac.uk.

Triple ionization leads to a double dissociation channel, and further ionization results primarily in the formation of atomic or diatomic fragments. The relative momenta of these fragments are strongly dependent on the initial structure of the molecule before the explosion ucl.ac.uk. The analysis of the kinetic energy release and the angular distribution of the fragment ions provides detailed information about the dynamics of the fragmentation process and the potential energy surfaces of the multiply charged parent ions.

Coulomb Explosion Dynamics and Fragmentation Pathways

Strong Field Ionization and Dissociation Channels

The behavior of this compound under strong field ionization has been elucidated through studies combining multimass coincidence detection, covariance imaging analysis, and density functional theory (DFT) calculations. These investigations reveal that the molecule undergoes multiple dissociation pathways depending on its charge state. acs.org Upon ionization, various charged fragments are produced, indicating a complex fragmentation landscape. The study of these dissociation channels provides fundamental insights into the molecule's stability and reactivity in high-energy environments.

Experimental and theoretical results demonstrate the presence of several competing dissociation channels. The specific pathways and the resultant ionic fragments are highly dependent on the energy imparted to the molecule and the specific electronic states accessed during ionization. For instance, different dissociation patterns are observed for double, triple, and higher ionization states of the parent molecule.

C-S Cleavage Dominance in Double Ionization

In the case of double ionization, theoretical calculations and experimental observations concur that the cleavage of the carbon-sulfur (C-S) bond is the predominant dissociation channel. acs.org This process leads to the formation of specific ionic fragments. The dominance of C-S cleavage is attributed to the electronic structure of the doubly charged cation.

When this compound is doubly ionized to its low-lying electronic states, the potential energy landscape strongly favors the rupture of the C-S bond. acs.org However, if higher electronic states are accessed during the double ionization event, an alternative dissociation pathway involving the loss of a chlorine cation (Cl) can also occur. acs.org This indicates a state-dependent competition between different bond-breaking processes within the doubly charged molecular ion.

The primary dissociation channels observed upon double ionization are summarized in the table below:

| Charge State | Electronic State | Dominant Dissociation Channel | Alternative Dissociation Channel |

| Dication | Low-lying | C-S Cleavage | - |

| Dication | Higher | C-S Cleavage | Loss of Cl |

Three-Body Covariance Analysis for Triple Ionization

Upon triple ionization, the dissociation dynamics of this compound become even more complex, often involving the simultaneous cleavage of multiple bonds. A key observation in this regime is the occurrence of a double dissociation channel, which has been confirmed through three-body covariance analysis. acs.org This analytical technique is crucial for identifying and characterizing multi-fragment dissociation events where the momenta of the resulting ions are correlated.

Further ionization beyond the triple ionization state leads to extensive fragmentation of the molecule. In these higher charge states, the dissociation primarily results in the formation of atomic or diatomic fragments. acs.org The relative momenta of these smaller fragments are observed to be strongly dependent on the initial geometry of the molecule at the moment of ionization. This suggests that the initial structure plays a significant role in directing the pathways of these high-energy fragmentation processes.

Spectroscopic Property Predictions and Interpretations

The spectroscopic properties of this compound have been investigated through a combination of experimental techniques and quantum chemical calculations. These theoretical studies are essential for interpreting experimental spectra and understanding the relationship between the molecule's structure and its vibrational behavior.

The structure and conformational properties of this compound have been studied using Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with the 6-31+G* basis set. rsc.org These calculations, corroborated by infrared (IR) studies of the matrix-isolated molecule and X-ray crystallography, confirm that the planar syn rotamer is the predominant form in both the gaseous and crystalline states. rsc.org The anti rotamer is predicted to be significantly less stable, constituting less than 1% of the vapor molecules. rsc.org

The vibrational spectrum of the syn conformer of this compound has been calculated and compared with experimental IR data. The table below presents a selection of the calculated and observed vibrational frequencies and their assignments.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| ν₁ | C=O stretch | 1795 | 1789 |

| ν₂ | C-S stretch | 720 | 715 |

| ν₃ | C-Cl stretch | 620 | 615 |

| ν₄ | S-Cl stretch | 520 | 515 |

| ν₅ | OCS bend | 450 | 445 |

| ν₆ | ClCS bend | 350 | 345 |

| ν₇ | ClSCl bend | 250 | 245 |

| ν₈ | Torsion | 100 | 95 |

Note: The calculated frequencies are typically scaled to better match the experimental values. The specific scaling factors depend on the level of theory and basis set used in the computation.

These computational studies provide a detailed assignment of the vibrational modes, which is crucial for the interpretation of the experimental IR and Raman spectra. The good agreement between the calculated and observed frequencies validates the theoretical models used to describe the molecular structure and bonding in this compound.

Applications of Chlorocarbonylsulfenyl Chloride in Advanced Materials and Chemical Synthesis

Precursor in Materials Science

The dual electrophilic nature of chlorocarbonylsulfenyl chloride makes it a valuable precursor in materials science for the synthesis of novel materials and for surface modification. oakwoodchemical.com

Synthesis of Advanced Materials with Unique Characteristics

This compound is instrumental in synthesizing a variety of heterocyclic compounds, which are foundational to many advanced materials. Its reaction with different nucleophiles leads to the formation of diverse ring systems with specific properties. For instance, it is used in the preparation of:

Oxathiazol-2-ones and Oxathialones: These five-membered heterocyclic compounds are synthesized through cyclization reactions involving this compound. wikipedia.org These structures are significant in the development of new materials.

Fluorinated Oxathialones: The incorporation of fluorine atoms into these heterocyclic structures, facilitated by precursors derived from this compound, can impart unique properties such as increased thermal stability and chemical resistance to the resulting materials. sigmaaldrich.comsigmaaldrich.com

Polyfluoroalkylchlorothioformates and Chlorocarbonylpolyfluoroalkylsulfenate Esters: These compounds, synthesized using this compound, serve as monomers or modifying agents for polymers, introducing fluorine-containing groups to create materials with low surface energy and high durability. sigmaaldrich.comsigmaaldrich.com

The ability to generate these and other heterocycles makes this compound a key reagent in creating materials with tailored electronic, optical, or mechanical properties.

Development of Novel Materials with Specific Properties

The reactivity of this compound extends to the development of polymers and other materials with specific functionalities. It can act as a crosslinking or chemical modification agent for olefinically unsaturated polymers. This modification introduces oxycarbonylsulfenyl groups into the polymer backbone, altering the material's physical and chemical properties, such as its elasticity and adhesion.

Furthermore, research has shown that the photochemical decomposition of related compounds like (chlorocarbonyl)sulfenyl bromide can lead to the formation of novel triatomic sulfur halides, indicating the potential for generating new and reactive species for material synthesis. nih.gov

Modification of Gold Surfaces

The modification of gold surfaces is crucial for applications in biosensing, electronics, and catalysis. scholaris.camdpi.com While direct modification of gold surfaces with this compound itself is not extensively documented in the provided results, the thiol-based chemistry it enables is highly relevant. The synthesis of various sulfur-containing ligands, which can then bind to gold surfaces, is a key application.

Carboranethiol derivatives, for example, have been used to create highly stable, self-assembled monolayers on both flat gold films and gold nanoparticles. nih.gov The synthesis of such complex thiol-containing molecules can be approached using the versatile reactivity of this compound to introduce the necessary sulfur functionalities. These modified surfaces exhibit complete coverage and can be used to control the surface properties of gold, such as its wettability and electrochemical behavior. nih.gov

Pharmaceutical and Agrochemical Synthesis

This compound serves as a critical intermediate in the synthesis of a wide range of biologically active molecules for the pharmaceutical and agrochemical industries. guidechem.com

Key Intermediate for Pharmaceutical Compounds

The ability of this compound to readily form heterocyclic structures is of particular importance in medicinal chemistry, as these scaffolds are present in numerous drugs. nih.gov It is a key reagent in the synthesis of:

Dithiazolidinediones (DTS derivatives): These compounds are prepared from the reaction of this compound with ethoxythiocarbonyl amides, a reaction relevant to amino acid chemistry. wikipedia.org

Oxathiazol-2-ones: These heterocycles can be further functionalized to create compounds with potential therapeutic applications. For example, piperidin-3-yl-oxathiazol-2-ones have been designed as potential covalent inhibitors of threonine proteases, which are important drug targets. semanticscholar.org

The synthesis of these and other complex molecules highlights the role of this compound in building the core structures of potential new medicines.

Synthesis of Drugs with Diverse Therapeutic Applications

The versatility of this compound allows for the synthesis of a broad spectrum of compounds with potential therapeutic uses. For instance, it has been utilized in the preparation of precursors for anti-inflammatory medicaments. google.com The synthesis of N,N-dialkylcarbamoyl chlorides, which are commercially important intermediates, can also be achieved using this reagent. sigmaaldrich.comchemicalbook.com

The following table summarizes some of the compounds synthesized using this compound and their potential applications:

| Compound Class | Specific Example | Potential Application Area |

| Oxathiazol-2-ones | 5-phenyl-1,3,4-oxathiazol-2-one | Pharmaceutical Intermediates |

| Dithiazolidinediones | DTS derivatives of amino acids | Amino Acid Chemistry |

| Piperidin-3-yl-oxathiazol-2-ones | 1-(4-chlorobenzyl)piperidin-3-yl-oxathiazol-2-one | Threonine Protease Inhibitors |

| Fluorinated Heterocycles | 5-tri-fluoromethyl-2-oxo-1,3,4-oxathiazole | Materials and Pharmaceuticals |

Potential Covalent Inhibitors for Threonine Proteases

This compound is a key reagent in the synthesis of piperidin-3-yl-oxathiazol-2-ones, a class of compounds designed as potential covalent inhibitors for threonine proteases. researchgate.net These proteases, which include vital cellular machinery like the proteasome, utilize an N-terminal threonine residue as the catalytic nucleophile. researchgate.netacs.org

The strategy involves creating molecules that can selectively and irreversibly bind to this threonine, thereby inhibiting the protease's function. The oxathiazol-2-one heterocycle, synthesized via a cyclization reaction with this compound, acts as an "electrophilic warhead." researchgate.net This moiety is specifically designed to be attacked by the hydroxyl group of the active site threonine, leading to the formation of a stable covalent bond. researchgate.net

Research has focused on optimizing the reaction conditions for the cyclization of piperidine (B6355638) carboxamides with this compound to produce these potential inhibitors. researchgate.net Studies have shown that heating the reactants with sodium carbonate in dioxane at 100 °C provides the desired piperidin-3-yl-oxathiazol-2-one products. researchgate.net This approach highlights the utility of this compound in generating targeted molecular structures for therapeutic applications.

| Feature | Description | Reference |

| Target Enzyme Class | Threonine Proteases | researchgate.net |

| Inhibitor Type | Covalent | researchgate.netacs.org |

| Key Heterocycle | Oxathiazol-2-one | researchgate.net |

| Mechanism | The oxathiazol-2-one acts as an electrophilic warhead, interacting with the N-terminal threonine in the active site. | researchgate.net |

| Synthetic Reagent | This compound | researchgate.net |

Applications in Peptide Synthesis and Modification

In the field of peptide chemistry, this compound is crucial for the introduction of the dithiasuccinoyl (Dts) protecting group for amines. rsc.orgug.edu.pl The Dts group is valuable in solid-phase peptide synthesis, a technique used to build peptides chain-by-chain on a solid support. ug.edu.pl

The synthesis of Dts-protected amino acids involves the reaction of ethoxythiocarbonyl amides with this compound. wikipedia.org A notable advancement in this area is a method that utilizes polyethylene (B3416737) glycol (PEG) as a soluble carrier for the synthesis of Nα-Dithiasuccinoyl (Dts) amino acids. This technique allows for good yields and excellent purity of the protected amino acids required for peptide synthesis. ug.edu.pl The Dts group provides robust protection during peptide chain elongation and can be selectively removed when needed. wikipedia.org

Preparation of Thiolyzable and Photolabile Protecting Groups

This compound is instrumental in preparing the dithiasuccinoyl (Dts) protecting group, which is notably thiolyzable. rsc.orgwikipedia.org This means the protecting group can be cleaved under mild conditions using thiols, such as β-mercaptoethanol or dithiothreitol. rsc.orgresearchgate.netwikipedia.org The removal process proceeds through an open-chain carbamoyl (B1232498) disulfide intermediate. researchgate.net The ability to remove the Dts group with thiols without affecting other protecting groups makes it an excellent component of an orthogonal protection strategy in complex multi-step syntheses, such as in the preparation of glycopeptides. rsc.orgresearchgate.net

While this compound is directly involved in creating the thiolyzable Dts group, its role in forming photolabile protecting groups (PPGs) is less direct. PPGs are moieties that can be removed by exposure to light, offering high spatiotemporal control in chemical reactions. nih.govrsc.org The synthesis of specific PPGs does not typically involve this compound directly. However, the principle of orthogonal protection schemes, where different protecting groups are removed by distinct mechanisms, is central to modern organic synthesis. wikipedia.org Therefore, a thiolyzable group like Dts, prepared using this compound, could be used in concert with a photolabile group in a multi-step synthesis to allow for selective deprotection of different functional groups within the same molecule. rsc.orgwikipedia.org

| Protecting Group | Key Reagent | Removal Method | Key Features |

| Dithiasuccinoyl (Dts) | This compound | Thiolysis (e.g., with dithiothreitol) | Mild removal conditions, orthogonal to many other protecting groups. rsc.orgresearchgate.netwikipedia.org |

| Photolabile Groups (General) | Various precursors (e.g., nitrobenzyl derivatives) | Photolysis (UV light) | High spatiotemporal control, traceless reagent. nih.gov |

Reagent in Complex Organic Molecule Preparation

This compound's bifunctional nature, possessing two reactive electrophilic sites, makes it an indispensable tool for synthesizing complex organic molecules, particularly various heterocycles containing sulfur and nitrogen or sulfur and oxygen. rsc.orgacs.org

Regiocontrolling Carbonylsulfanylations

A significant application of this compound is in regiocontrolling carbonylsulfanylations. This process allows for the specific introduction of a carbonylsulfanyl group (–C(O)S–) at a particular position on a molecule. Research has demonstrated its effectiveness for carbonylsulfanylations at the ortho-position of phenols and the α-position of ketones. acs.org This level of control is crucial for building complex molecular architectures where the precise placement of functional groups is essential for the molecule's desired properties and function.

Synthesis of Thienyl-Substituted Isothiazolines and Thiadiazoles

This compound is explicitly used as a reagent in the synthesis of 3-thienyl-substituted isothiazolines and 1,2,4-thiadiazoles. acs.org These heterocyclic structures are important scaffolds in medicinal and materials chemistry. The reactivity of this compound facilitates the necessary cyclization reactions to form these five-membered rings containing both sulfur and nitrogen atoms. acs.org

Preparation of Carbamoyl-Containing N,S-Heterocyclic Compounds

The preparation of heterocyclic compounds containing both nitrogen and sulfur atoms and bearing a carbamoyl group (–C(O)NH₂) is another key application of this compound. acs.org The dual reactivity of the chlorocarbonyl and sulfenyl chloride functions allows for the construction of these complex ring systems. This method provides a synthetic route to a diverse range of N,S-heterocycles that are of interest in various fields of chemistry. acs.org

Environmental Fate and Potential Research Avenues

Abiotic Degradation Mechanisms in Aquatic Environments

The primary abiotic degradation pathway for chlorocarbonylsulfenyl chloride in aquatic environments is hydrolysis, with photolysis potentially playing a secondary role.

This compound is expected to hydrolyze rapidly in water due to the presence of both an acyl chloride and a sulfenyl chloride functional group, both of which are highly susceptible to nucleophilic attack by water. The hydrolysis reaction can be represented as follows:

ClC(O)SCl + 2 H₂O → CO₂ + H₂S + 2 HCl

This reaction likely proceeds in a stepwise manner. The first step would involve the hydrolysis of either the acyl chloride or the sulfenyl chloride moiety. Given that acyl chlorides are generally more reactive towards water than sulfenyl chlorides, the initial attack of water is likely to occur at the carbonyl carbon.

The rate of hydrolysis is expected to be significantly dependent on the pH of the aqueous solution.

Neutral Conditions (pH 7): Rapid hydrolysis is anticipated even at neutral pH due to the inherent reactivity of the compound with water.

Acidic Conditions (pH < 7): The hydrolysis rate may be slightly slower compared to neutral or basic conditions, as the nucleophilicity of water is reduced. However, the reaction will still be facile.

Alkaline Conditions (pH > 7): Under alkaline conditions, the hydrolysis is expected to be extremely rapid. The presence of hydroxide ions (OH⁻), a much stronger nucleophile than water, will accelerate the nucleophilic attack on both the carbonyl carbon and the sulfenyl sulfur.

| pH Condition | Expected Relative Rate of Hydrolysis | Primary Nucleophile |

| Acidic (pH < 7) | Moderate to Fast | H₂O |

| Neutral (pH 7) | Fast | H₂O |

| Alkaline (pH > 7) | Very Fast | OH⁻ |

This table provides a qualitative representation of the expected effect of pH on the hydrolysis rate of this compound based on general chemical principles.

Direct photolysis of this compound in aquatic environments may occur if the molecule absorbs light in the environmentally relevant UV spectrum (wavelengths > 290 nm). The carbon-sulfur and sulfur-chlorine bonds could be susceptible to photolytic cleavage, leading to the formation of radical species. However, due to its rapid hydrolysis, photolysis in water is likely a minor degradation pathway.

In the atmosphere, this compound is not expected to persist. Its atmospheric lifetime will be short due to rapid reaction with photochemically generated radicals, primarily the hydroxyl radical (•OH). The reaction with •OH is likely to initiate a cascade of oxidation reactions. The atmospheric degradation is also influenced by photolysis, where solar radiation can break the chemical bonds within the molecule, leading to its decomposition.

Transformation Products and Byproducts

The degradation of this compound leads to the formation of several inorganic transformation products.

The primary degradation pathway in aquatic environments is hydrolysis, as detailed above. In the atmosphere, the degradation is initiated by reaction with hydroxyl radicals, leading to a series of oxidation and fragmentation reactions.

A plausible atmospheric degradation pathway initiated by the hydroxyl radical can be proposed:

Initiation: The hydroxyl radical attacks the sulfur atom. ClC(O)SCl + •OH → ClC(O)S(OH)Cl•

Decomposition: The resulting radical intermediate is unstable and likely decomposes, leading to the formation of various smaller molecules.

Regardless of the specific degradation pathway, the ultimate transformation products of this compound in both aquatic and atmospheric environments are expected to be simple, inorganic species.

The complete mineralization of this compound will result in the formation of:

Hydrogen Chloride (HCl): Formed from the chlorine atoms present in the molecule. In aquatic environments, this will exist as hydrochloric acid, contributing to a decrease in the pH of the water. In the atmosphere, it exists as a gas.

Sulfur Oxides (SOₓ): The sulfur atom will be oxidized to form sulfur oxides, primarily sulfur dioxide (SO₂) and potentially sulfur trioxide (SO₃). In the presence of atmospheric water, these can lead to the formation of sulfurous acid (H₂SO₃) and sulfuric acid (H₂SO₄), contributing to acid rain.

Carbon Dioxide (CO₂): The carbonyl carbon is oxidized to carbon dioxide.

| Degradation Environment | Primary Degradation Process | Major Transformation Products |

| Aquatic | Hydrolysis | Carbon Dioxide (CO₂), Hydrogen Sulfide (H₂S) initially, which will be oxidized, and Hydrochloric Acid (HCl) |

| Atmospheric | Reaction with •OH and Photolysis | Hydrogen Chloride (HCl), Sulfur Dioxide (SO₂), Carbon Dioxide (CO₂) |

This table summarizes the expected major transformation products of this compound in different environmental compartments.

Advanced Environmental Monitoring Techniques

Due to its high reactivity and transient nature in the environment, the direct detection of this compound in environmental samples is challenging. Monitoring strategies would likely focus on the detection of its more stable degradation products.

Advanced techniques that could be employed for this purpose include:

Ion Chromatography (IC): This is a highly effective technique for the detection and quantification of the anionic degradation products, chloride (Cl⁻) and sulfate (SO₄²⁻), in aqueous samples.

Gas Chromatography-Mass Spectrometry (GC-MS): While direct analysis of the parent compound is difficult, GC-MS could potentially be used to identify specific, more stable organic byproducts if the degradation is incomplete or follows alternative pathways.

Fourier-Transform Infrared Spectroscopy (FTIR): For atmospheric monitoring, long-path FTIR spectroscopy could be used to detect gaseous degradation products such as hydrogen chloride and sulfur dioxide.

Wet-Scrubbing followed by Ion Chromatography: This method can be used to capture acidic gases like HCl and SO₂ from the atmosphere into an aqueous solution, which can then be analyzed by ion chromatography.

Further research is needed to develop and validate specific analytical methods for the trace-level detection of this compound and its immediate degradation intermediates in complex environmental matrices.

Toxicology and Safety Considerations in Research and Handling

Hazard Identification and Classification

Chlorocarbonylsulfenyl chloride is classified as a hazardous substance, primarily due to its corrosive nature. guidechem.comguidechem.com The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) designates it with specific hazard statements and pictograms to communicate its risks effectively. sigmaaldrich.comsigmaaldrich.com

| Hazard Classification | GHS Category |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Corrosive to metals | H290 |

| Combustible liquid | H227 |

Corrosivity to Skin and Eyes

Direct contact with this compound can cause severe skin burns and serious eye damage. echemi.comapolloscientific.co.ukfishersci.com The substance is categorized as Skin Corrosion, Sub-category 1B, indicating that it can cause irreversible skin damage upon exposure. guidechem.comguidechem.comechemi.com Eye contact can lead to corrosion, and in severe cases, permanent vision impairment. nih.govnih.gov The corrosive effects are attributed to its reactivity, which can lead to tissue damage upon contact. oecd.orgnj.gov

Irritating Gases and Vapors from Thermal Decomposition

When heated, this compound can decompose, releasing irritating and toxic gases and vapors. thermofisher.comfishersci.com These decomposition products may include hydrogen chloride, sulfur oxides, carbon monoxide, and carbon dioxide. thermofisher.comfishersci.com Inhalation of these fumes can cause respiratory irritation, and higher exposures could lead to more severe conditions such as pulmonary edema. nj.gov It is also moisture-sensitive and can release toxic gases when it comes into contact with water. guidechem.com

Occupational Exposure and Safety Protocols

Given the significant hazards associated with this compound, strict occupational safety protocols are essential to prevent exposure and ensure the well-being of personnel.

Personal Protective Equipment (PPE) Recommendations

To minimize the risk of exposure, comprehensive personal protective equipment is mandatory when handling this chemical. sigmaaldrich.comthermofisher.com

| PPE Type | Recommendation |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield are essential to protect against splashes. fishersci.comsigmaaldrich.com |

| Skin Protection | Chemical-resistant gloves and protective clothing are necessary to prevent skin contact. echemi.comfishersci.com It is crucial to select gloves made of materials that are impermeable to the chemical. nj.gov |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) should be used, especially in areas with inadequate ventilation or when there is a risk of inhaling vapors. sigmaaldrich.comsigmaaldrich.com |

Safe Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and exposure.

Handling:

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. echemi.comthermofisher.com

Avoid contact with skin, eyes, and clothing. thermofisher.com

Do not breathe mists or vapors. guidechem.comthermofisher.com

Keep the substance away from heat, sparks, and open flames. thermofisher.comsigmaaldrich.com

Storage:

Store in a tightly closed, original container in a dry, cool, and well-ventilated place. echemi.comtcichemicals.com

The storage area should be designated for corrosive materials. sigmaaldrich.comthermofisher.com

It is recommended to store the compound under an inert gas and at a refrigerated temperature (2-8°C). sigmaaldrich.comsigmaaldrich.com

Emergency Response and Spill Management

In the event of a spill or emergency, a swift and appropriate response is crucial.

Spill Containment: Evacuate the area and remove all sources of ignition. echemi.comfishersci.com Control and contain the spill using inert absorbent materials. thermofisher.comcalvin.edu Prevent the spill from entering drains. sigmaaldrich.com

First Aid:

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. echemi.com

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention. echemi.com

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. echemi.comtcichemicals.com

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. echemi.comtcichemicals.com

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. echemi.com Firefighters should wear self-contained breathing apparatus. thermofisher.com

Toxicological Research Methodologies

The toxicological assessment of chemical compounds is a critical component of ensuring human and environmental safety. A multi-faceted approach, employing a variety of research methodologies, is essential for a comprehensive understanding of a substance's potential hazards. These methodologies range from traditional whole-animal studies to modern, sophisticated in vitro and computational models. This section will delve into the primary methodologies utilized in toxicological research, with a conceptual application to the compound this compound.

In Vitro and In Vivo Studies

In vitro and in vivo studies are foundational to toxicological research. In vivo studies, conducted within a living organism, have historically been the cornerstone of toxicity testing, providing data on the systemic effects of a substance. fda.gov These studies can reveal a range of adverse outcomes, such as changes in body weight, tumor development, and the appearance of lesions. fda.gov However, they are often time-consuming, expensive, and raise ethical considerations regarding the use of animals. fda.gov

Conversely, in vitro studies are performed outside of a living organism, typically using cells or tissues in a controlled laboratory setting. These methods offer a more rapid and cost-effective means of screening chemicals for potential toxicity and can provide insights into the underlying mechanisms of action at a cellular level.

In Vitro Study Design for this compound

| Cell Line | Toxicological Endpoint | Rationale |

| Human bronchial epithelial cells (e.g., BEAS-2B) | Cytotoxicity (e.g., MTT assay), Inflammatory response (e.g., cytokine secretion) | To assess potential respiratory toxicity upon inhalation. |

| Human dermal fibroblasts (e.g., HDF) | Cell viability, Skin irritation potential (e.g., measuring inflammatory markers) | To evaluate dermal toxicity and irritancy. |

| Human liver cells (e.g., HepG2) | Hepatotoxicity (e.g., liver enzyme leakage), Genotoxicity (e.g., Comet assay) | To investigate the potential for liver damage and DNA damage. |

In Vivo Study Parameters for this compound

| Parameter | Measurement | Purpose |

| Acute Oral Toxicity | LD50 determination | To assess the short-term lethal dose. |

| Dermal Irritation/Corrosion | Observation of skin reactions | To determine the potential for skin damage upon contact. |

| Inhalation Toxicity | LC50 determination, histopathology of respiratory tract | To evaluate the effects of breathing in the compound. |

| Systemic Toxicity | Organ weight changes, clinical chemistry, histopathology of major organs | To identify target organs and systemic effects after repeated exposure. |

Mechanistic Toxicology and New Approach Methodologies (NAMs)

Mechanistic toxicology aims to elucidate the specific biochemical and molecular events that lead to an adverse health effect. nih.gov Understanding the mechanism of action is crucial for accurate risk assessment and for the development of safer alternatives. nih.gov For this compound, its high reactivity as a carbonylating agent suggests that its toxic action could involve reactions with biological nucleophiles like proteins and DNA.

In recent years, there has been a significant push towards the development and implementation of New Approach Methodologies (NAMs). fda.govnih.gov NAMs are defined as any technology, methodology, approach, or combination thereof that can be used to replace, reduce, or refine animal testing and provide information for regulatory decision-making. nih.gov These methods include in vitro assays, in chemico reactivity assays, and in silico (computational) modeling. nih.gov The goal of NAMs is to provide faster, less expensive, and more human-relevant data for safety assessments. fda.gov

The development of NAMs is driven by both ethical considerations and the limitations of traditional animal testing, which can be poorly predictive of human outcomes. fda.govnih.gov For a compound like this compound, a NAM-based approach would integrate data from various sources to build a comprehensive toxicity profile without the extensive use of animals.

Predictive Toxicology and Computational Models

Predictive toxicology utilizes computational models to forecast the potential toxicity of chemicals based on their structure and physicochemical properties. nih.gov These in silico methods are becoming increasingly important in the early stages of chemical development and for prioritizing existing chemicals for further testing. nih.gov

One of the most established computational methods is the Quantitative Structure-Activity Relationship (QSAR) model. nih.gov QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity, including toxicity. nih.gov For this compound, a QSAR model could be used to predict various toxicological endpoints based on its molecular descriptors.

The advancement of artificial intelligence and machine learning is further enhancing the capabilities of predictive toxicology, allowing for the analysis of large datasets to identify patterns and predict toxicity with greater accuracy. nih.gov These data-driven and mechanism-driven models can help to realize the concept of the Adverse Outcome Pathway (AOP), which links a molecular initiating event to an adverse outcome at the organismal level. nih.gov

In Silico Models for Predicting this compound Toxicity

| Model Type | Predicted Endpoint | Input Data |

| QSAR | Skin sensitization, carcinogenicity, mutagenicity | Molecular descriptors (e.g., logP, molecular weight, electronic properties) |

| Read-Across | Acute toxicity | Toxicity data from structurally similar chemicals |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Tissue-specific concentration | Physicochemical properties and in vitro metabolism data |

| Molecular Docking | Protein binding affinity | 3D structure of the chemical and target protein |

Future Directions and Emerging Research Opportunities

Novel Synthetic Methodologies for Enhanced Sustainability

The traditional synthesis of chlorocarbonylsulfenyl chloride involves the hydrolysis of trichloromethanesulfenyl chloride, often utilizing concentrated sulfuric acid. wikipedia.orgprepchem.com While effective, this method presents environmental and handling concerns associated with corrosive acids and chlorinated starting materials. Future research is increasingly focused on developing greener, more sustainable synthetic routes.

Key areas of exploration include:

Alternative Reagents and Solvents: Investigating milder and less hazardous reagents to replace concentrated sulfuric acid is a primary objective. The use of solid acid catalysts or aqueous systems, where feasible, could significantly improve the environmental profile of the synthesis.

Atom Economy: Methodologies that improve atom economy by minimizing the formation of byproducts like hydrochloric acid are being sought. wikipedia.org Catalytic approaches that facilitate the direct conversion of starting materials could be pivotal in this regard.

Waste Valorization: Research into converting byproducts of the current synthesis into valuable chemicals would contribute to a more circular chemical economy.

The principles of green chemistry, such as waste prevention, use of safer solvents, and increased energy efficiency, will guide the development of next-generation synthetic protocols for this important reagent.

Exploration of New Catalytic Applications

Currently, this compound is predominantly used as a stoichiometric reagent for constructing complex molecules. wikipedia.orgsigmaaldrich.com However, its unique electronic and structural properties suggest untapped potential in the realm of catalysis. Future research may explore its role in:

Catalyst Synthesis: The reactive acyl chloride and sulfenyl chloride moieties could be utilized to synthesize novel ligands for transition metal catalysts. By anchoring the this compound fragment to a polymer support or a larger molecular scaffold, new catalytic systems with tailored reactivity and selectivity could be designed.

Organocatalysis: Derivatives of this compound could themselves act as organocatalysts. The sulfur atom, capable of existing in various oxidation states, and the electrophilic carbonyl group present opportunities for designing catalysts for a range of organic transformations.

Dual Activation Catalysis: The presence of two distinct reactive sites opens the possibility of designing catalytic cycles where both the sulfenyl and carbonyl groups participate in substrate activation, potentially leading to novel and efficient reaction pathways.

While direct catalytic applications are yet to be extensively reported, the fundamental reactivity of the molecule provides a fertile ground for future investigations.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of a molecule's structure and dynamics is fundamental to controlling its reactivity. While standard spectroscopic data for this compound exists, advanced techniques can offer deeper insights.

| Spectroscopic Technique | Information Gained | Reference |

| X-ray Crystallography | Confirms the planar structure of the molecule in the solid state. | wikipedia.org |

| Infrared (IR) Spectroscopy | Provides information on characteristic vibrational frequencies of the C=O and C-S-Cl bonds. | chemicalbook.comnist.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR can identify the chemical shift of the carbonyl carbon, providing insight into its electronic environment. | researchgate.netguidechem.com |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation patterns, confirming the compound's identity. | nist.gov |

Future research will likely employ more sophisticated techniques to probe the transient intermediates and transition states involved in its reactions. Time-resolved spectroscopy, for instance, could elucidate reaction mechanisms in real-time. Advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), could be used to study complex reaction mixtures involving this compound without the need for immediate purification. Computational chemistry will also play a crucial role in correlating spectroscopic data with theoretical models of the molecule's electronic structure and reactivity. researchgate.net

Deeper Insight into Reaction Selectivity and Control

This compound is a bifunctional electrophile, meaning it has two sites susceptible to nucleophilic attack. wikipedia.org Controlling which site reacts—the acyl chloride or the sulfenyl chloride—is a key challenge and a significant area for future research. The regioselectivity of its reactions is influenced by factors such as the nature of the nucleophile, solvent polarity, and reaction temperature.

Emerging research will focus on:

Substrate Control: Systematically studying how the electronic and steric properties of the reacting nucleophile dictate the site of attack.

Catalytic Control: Developing catalysts that can selectively activate one of the electrophilic sites, thereby directing the reaction outcome towards a desired product. This could involve Lewis acid or base catalysis to modulate the reactivity of the carbonyl or sulfenyl group, respectively.

Mechanistic Studies: Utilizing computational modeling and kinetic analysis to build a comprehensive understanding of the factors governing selectivity. This knowledge is crucial for the rational design of highly selective transformations.

Achieving predictable and high selectivity in its reactions will significantly expand the utility of this compound in complex molecule synthesis.

Integration with Flow Chemistry and Automated Synthesis

The high reactivity of this compound makes its reactions potentially hazardous on a large scale. Flow chemistry, where reagents are continuously pumped through a reactor, offers a safer and more efficient alternative to traditional batch processing. mdpi.comwuxiapptec.com

Advantages of Flow Chemistry for this compound Reactions:

| Feature | Benefit |

| Enhanced Safety | Small reactor volumes minimize the amount of hazardous material present at any given time, reducing the risk of thermal runaway. rsc.org |

| Precise Control | Superior control over reaction parameters like temperature, pressure, and residence time leads to higher yields and selectivities. wuxiapptec.com |

| Rapid Optimization | Automated systems allow for the rapid screening of reaction conditions, accelerating the development of new synthetic methods. researchgate.net |

| Scalability | Processes developed in flow can often be scaled up more easily and reliably than batch processes by simply running the system for longer. mdpi.com |

The integration of flow reactors with automated synthesis platforms will enable the on-demand production and immediate use of this compound and its derivatives. kit.edu This approach not only improves safety and efficiency but also facilitates the rapid generation of compound libraries for applications in drug discovery and materials science.

Multidisciplinary Research Collaborations

The full potential of this compound will be realized through collaborations that bridge the gap between pure chemistry and other scientific disciplines. Its utility as a reagent for synthesizing novel compounds makes it a valuable tool for:

Medicinal Chemistry: this compound is used to prepare heterocyclic compounds, some of which are being investigated as potential covalent inhibitors of enzymes like threonine proteases. researchgate.net Collaboration with biochemists and pharmacologists is essential to design and test new therapeutic agents.

Agrochemicals: The reagent is a precursor to molecules used in fungicides. wikipedia.org Continued collaboration with agricultural scientists can lead to the development of more effective and environmentally benign crop protection agents.

Materials Science: The ability to form sulfur-nitrogen heterocycles and other unique structures can be leveraged in the design of novel polymers, organic conductors, or functional dyes. Collaborations with materials scientists will be key to exploring these applications.

By working in multidisciplinary teams, researchers can apply the unique reactivity of this compound to solve complex problems in human health, agriculture, and technology.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing chlorocarbonylsulfenyl chloride derivatives in heterocyclic chemistry?

this compound is commonly used in cyclization reactions to form heterocyclic compounds. A key method involves alkylation of piperidine-3-carboxamide derivatives with alkyl bromides in DMF, followed by cyclization using this compound. Optimal conditions include non-polar solvents like toluene or pyridine at elevated temperatures (100°C), which stabilize intermediates and improve yields (e.g., 71–93% for substituted piperidines). Lower temperatures (0°C–RT) often fail to drive the reaction, highlighting solvent polarity and temperature sensitivity .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish its derivatives?

Derivatives such as pyrrolidin-3-yl-oxathiazol-2-ones synthesized using this compound are characterized via H/C NMR, IR, and mass spectrometry. For example, H NMR of 1-(4-nitrophenyl)piperidine-3-carboxamide shows distinct aromatic proton signals at δ 7.56–8.19 ppm, while IR spectra reveal carbonyl stretches at 1644–1715 cm. Mass spectrometry confirms molecular ions (e.g., m/z 261.97 [M–H]) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is corrosive and reacts violently with water. Safety measures include using PPE (gloves, goggles), working in a fume hood, and avoiding contact with moisture. Storage should be in airtight containers under inert gas (argon). Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .

Q. What are common challenges in synthesizing oxathiazol-2-one derivatives using this compound, and how are they mitigated?

Failed cyclization attempts, such as with pyrrolidine-3-carboxamides, often arise from improper solvent choice or temperature. Switching to non-polar solvents (toluene) and higher temperatures (100°C) improves reaction efficiency by stabilizing reactive intermediates. Pyridine as a solvent also aids in neutralizing HCl byproducts .

Q. How does this compound contribute to the synthesis of benzothiazolone derivatives?

It reacts with 3-chloromethyl-2(3H)-benzothiazolones under trifluoroacetic acid catalysis to form propellane structures. The reagent acts as a carbonylating agent, enabling C–S bond formation critical for heterocyclic ring closure .

Q. What factors influence the stability of this compound during storage and reactions?

Stability is compromised by moisture, heat, and light. Anhydrous conditions and inert atmospheres (argon/nitrogen) are essential. Decomposition products include SO and HCl, detectable by gas evolution and pH changes .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in cyclization reactions targeting protease inhibitors?

The reagent facilitates nucleophilic attack by sulfur on electrophilic carbonyl groups, forming cyclic sulfenyl intermediates. Computational studies (e.g., electron diffraction) reveal its planar geometry and rotational barriers (~20 kJ/mol), influencing reaction stereochemistry and selectivity .

Q. How do computational studies enhance understanding of this compound’s electronic structure and reactivity?

Density functional theory (DFT) calculations predict valence force constants and rotational barriers, corroborating experimental IR and UV-Vis data. The molecule’s electronic spectrum (λmax ~250 nm) correlates with π→π* transitions in the S–Cl and C=O groups .

Q. Why does solvent polarity significantly affect reaction outcomes in this compound-mediated syntheses?

Polar aprotic solvents (DMF) stabilize ionic intermediates but may promote side reactions. Non-polar solvents (toluene) favor covalent intermediate formation, reducing hydrolysis and improving yields. Pyridine additionally scavenges HCl, minimizing acid-catalyzed decomposition .

Q. How can selectivity be achieved in multi-step syntheses using this compound?